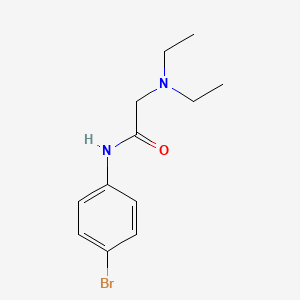

N-(4-bromophenyl)-2-(diethylamino)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(diethylamino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O/c1-3-15(4-2)9-12(16)14-11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYYSODZGKVELO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352809 | |

| Record name | Acetamide, N-(4-bromophenyl)-2-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74816-20-9 | |

| Record name | Acetamide, N-(4-bromophenyl)-2-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(diethylamino)acetamide typically involves the reaction of 4-bromoaniline with diethylaminoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

- Dissolve 4-bromoaniline in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add diethylaminoacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(diethylamino)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the acetamide linkage can be reduced to form amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions to achieve selective oxidation.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like tetrahydrofuran (THF) or ether.

Major Products Formed

Substitution Reactions: Substituted phenyl derivatives with various functional groups.

Oxidation Reactions: N-oxides or hydroxylated derivatives.

Reduction Reactions: Amines or alcohols derived from the reduction of the acetamide linkage.

Scientific Research Applications

Chemistry

N-(4-bromophenyl)-2-(diethylamino)acetamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as nucleophilic substitution and oxidation makes it valuable for developing new compounds with tailored properties.

Biology

Research has indicated that this compound can interact with specific biological targets, which may lead to various pharmacological effects. For instance:

- Antiviral Activity: Compounds structurally similar to this compound have shown efficacy against viral infections in vitro, including inhibition of viral entry into host cells at effective concentrations without significant cytotoxicity.

- Mechanism of Action: The diethylamino group may interact with biological receptors or enzymes, modulating biological pathways and potentially leading to therapeutic effects.

Medicine

This compound is explored for its therapeutic properties:

- It has been investigated as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

- Recent studies have focused on its use in drug development for treating conditions like cancer and viral infections .

Case Studies

- Antiviral Screening: A study demonstrated that derivatives of this compound inhibited the entry of viruses like Ebola by over 50% at concentrations around 30 μM. This highlights its potential role in developing antiviral therapies.

- Anticancer Properties: Research on related compounds has shown promising results in reducing cell viability in cancer cell lines, suggesting that this compound could be further explored for anticancer applications .

- Biological Activity Assessment: Various assays have been conducted to evaluate the compound's interaction with cellular targets, revealing its potential mechanisms in modulating biological activity through receptor engagement .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(diethylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Binding to Receptors: It may bind to specific receptors in the body, such as neurotransmitter receptors, leading to modulation of signal transduction pathways.

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.

DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes, which can lead to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Pyridazinone Derivatives (FPR Ligands) Compounds like N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide exhibit mixed FPR1/FPR2 agonism, activating calcium mobilization and chemotaxis in neutrophils.

AMC3 (FPR Modulator) AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) shows enhanced FPR modulation via its pyridone and cyano substituents. The diethylamino group in the target compound lacks such electron-deficient groups, which may reduce FPR affinity but improve metabolic stability .

Antimicrobial Activity Comparisons

Chloroacetamide Derivatives Compounds like 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide exhibit MICs as low as 13–27 µmol/L against S. aureus and E. coli. The diethylamino group’s electron-donating nature may reduce antimicrobial efficacy compared to electron-withdrawing substituents (e.g., –NO₂, –Cl), as seen in studies where halogenation enhanced activity .

Thiazolidinedione Derivatives N-(4-Bromophenyl)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidine-3-yl)acetamide (4l) demonstrates antimicrobial properties linked to its thiazolidinedione core. The diethylamino group’s hydrophobicity may improve membrane penetration but lacks the conjugated system necessary for direct microbial enzyme inhibition .

Physicochemical and Structural Properties

Lipophilicity and Solubility

- logP Values: Target compound (estimated): ~3.5–4.0 (diethylamino increases lipophilicity). 2-(4-Bromophenyl)-N-(3-chlorophenyl)acetamide (): logP = 4.495. N-(4-Bromophenyl)-2,2,2-trifluoroacetamide (): Higher logP due to –CF₃.

The diethylamino group balances moderate lipophilicity, aiding membrane permeability without excessive hydrophobicity .

Molecular Geometry

- Bond Lengths: In N-(4-Bromophenyl)acetamide (), C–N bonds average 1.347–1.401 Å. Diethylamino substitution may elongate the C–N bond due to steric effects, altering conformational flexibility .

Biological Activity

N-(4-bromophenyl)-2-(diethylamino)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bromophenyl group and a diethylamino group attached to an acetamide backbone. This unique structure may contribute to its diverse biological activities.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of diethylamino compounds have been reported to inhibit cell proliferation in various cancer cell lines. A study highlighted that modifications in the para position of the aromatic ring can enhance binding affinity to cancer-related targets, leading to improved therapeutic outcomes .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against several bacterial strains. The compound's ability to inhibit the growth of gram-positive bacteria suggests its potential as a lead compound for developing new antibiotics. Table 1 summarizes the antimicrobial activity of related compounds:

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Escherichia coli | 1.0 µg/mL |

| This compound | Bacillus subtilis | 0.75 µg/mL |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. For example, it may inhibit enzymes involved in cell proliferation or modulate receptor activity, leading to apoptosis in cancer cells .

Case Studies

- Anticancer Activity : In vitro studies demonstrated that this compound reduced cell viability in prostate cancer cell lines by over 50% at concentrations ranging from 50 to 200 µM. This was attributed to its ability to induce apoptosis through caspase activation .

- Antimicrobial Efficacy : A study evaluated the compound's efficacy against various bacterial strains using the agar diffusion method. Results showed significant zones of inhibition against Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antimicrobial agent .

Research Findings

Recent literature has highlighted several key findings regarding this compound:

- Cell Line Studies : Compounds similar to this compound were tested against multiple cancer cell lines, revealing dose-dependent effects on cell viability and proliferation .

- Synergistic Effects : Combination therapies involving this compound and established chemotherapeutics (e.g., docetaxel) have shown enhanced efficacy, suggesting a potential for use in combination therapy protocols .

Q & A

Q. Basic/Characterization

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., bromophenyl aromatic protons at δ 7.4–7.6 ppm; diethylamino CH₂ at δ 2.5–3.0 ppm) .

- X-ray crystallography : SHELX software refines hydrogen-bonding networks (e.g., N–H···O interactions stabilizing crystal packing) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~327.08 Da) .

How should researchers design initial biological activity screens for this compound?

Q. Basic/Biological Screening

- In vitro assays : Prioritize enzyme inhibition (e.g., α-glucosidase for antidiabetic potential) or cytotoxicity (MTT assay against cancer cell lines like MCF-7) .

- Controls : Include positive controls (e.g., acarbose for α-glucosidase) and solvent-only blanks to isolate compound-specific effects .

- Dose-response curves : Use logarithmic concentrations (1–100 μM) to calculate IC₅₀ values .

What advanced techniques resolve contradictions in bioactivity data across different assays?

Q. Advanced/Data Contradiction Analysis

- Orthogonal assays : Validate enzyme inhibition results with cellular uptake studies (e.g., fluorescence microscopy to confirm intracellular accumulation) .

- Structural analogs : Compare activity of derivatives (e.g., replacing bromine with chlorine) to identify substituent-specific effects .

- Computational docking : AutoDock Vina predicts binding modes to enzymes (e.g., α-glucosidase) and highlights steric/electronic mismatches .

How can X-ray crystallography elucidate structure-activity relationships (SAR)?

Q. Advanced/Structural Analysis

- Hydrogen bonding : SHELXL-refined structures reveal intermolecular interactions (e.g., acetamide carbonyl as a hydrogen bond acceptor) critical for target binding .

- Conformational analysis : Overlay crystal structures of analogs to identify rigid vs. flexible regions influencing bioactivity .

What strategies improve thermal stability for long-term storage?

Q. Advanced/Material Stability

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C suggests stability at room temperature) .

- Lyophilization : Freeze-drying in inert atmospheres (argon) prevents hydrolysis of the acetamide group .

How do computational methods guide SAR studies?

Q. Advanced/Computational Modeling

- Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding persistence .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO/LUMO energies for redox activity) .

What experimental controls are critical in enzyme inhibition assays?

Q. Advanced/Experimental Design

- Z’-factor validation : Ensure assay robustness (Z’ > 0.5) by testing positive/negative controls in triplicate .

- Substrate kinetics : Perform Michaelis-Menten analysis to distinguish competitive vs. non-competitive inhibition .

How can proteomic profiling identify off-target effects?

Q. Advanced/Multi-Target Analysis

- Affinity chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates .

- LC-MS/MS : Identify co-eluted proteins (e.g., heat shock proteins) and validate via Western blot .

What methodologies validate the compound’s role in multi-drug resistance (MDR) modulation?

Q. Advanced/Mechanistic Studies

- P-glycoprotein (P-gp) assay : Measure rhodamine-123 accumulation in resistant cancer cells (e.g., Caco-2) with/without the compound .

- Synergy studies : Combine with doxorubicin and calculate combination indices (CI < 1 indicates synergism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.